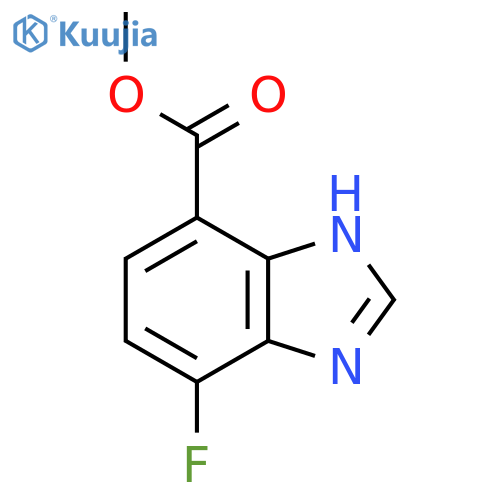Cas no 1804058-54-5 (Methyl 4-fluoro-1H-benzimidazole-7-carboxylate)

1804058-54-5 structure
商品名:Methyl 4-fluoro-1H-benzimidazole-7-carboxylate
CAS番号:1804058-54-5
MF:C9H7FN2O2
メガワット:194.162485361099
CID:4825280
Methyl 4-fluoro-1H-benzimidazole-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-fluoro-1H-benzimidazole-7-carboxylate
-
- インチ: 1S/C9H7FN2O2/c1-14-9(13)5-2-3-6(10)8-7(5)11-4-12-8/h2-4H,1H3,(H,11,12)
- InChIKey: HBUCPVXEWRXFHI-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C(=O)OC)C2=C1N=CN2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 55
Methyl 4-fluoro-1H-benzimidazole-7-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061003786-250mg |
Methyl 4-fluoro-1H-benzimidazole-7-carboxylate |
1804058-54-5 | 98% | 250mg |
$849.35 | 2022-04-02 | |
| Alichem | A061003786-500mg |
Methyl 4-fluoro-1H-benzimidazole-7-carboxylate |
1804058-54-5 | 98% | 500mg |
$1,152.76 | 2022-04-02 | |
| Alichem | A061003786-1g |
Methyl 4-fluoro-1H-benzimidazole-7-carboxylate |
1804058-54-5 | 98% | 1g |
$2,002.47 | 2022-04-02 |
Methyl 4-fluoro-1H-benzimidazole-7-carboxylate 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
1804058-54-5 (Methyl 4-fluoro-1H-benzimidazole-7-carboxylate) 関連製品
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
